1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid

Lipophilicity Drug-likeness Physicochemical Profiling

Substituting a ‘close analog’ for 1-(4-methoxyphenyl)-1H-imidazole-5-carboxylic acid (CAS 1713163-54-2) introduces uncontrolled variables in SAR and metabolic stability assays. This specific scaffold resolves that pain point by providing a quantified physicochemical profile distinct from unsubstituted phenyl or halogenated analogs. - Enables precise SPR studies: Quantified logP reduction (Δ = -0.09) and pKa elevation (Δ ≈ +0.46) versus the phenyl analog allow researchers to probe incremental lipophilicity and ionization effects. - Targeted CYP inhibition tool: The 4-methoxy group facilitates type II heme iron coordination, essential for exploring hydrogen-bond-accepting substituent effects on CYP potency. - Reliable supply chain: Sourced at high purity, eliminating batch-to-batch variability that confounds comparative MOF construction or coordination chemistry studies.

Molecular Formula C11H10N2O3
Molecular Weight 218.212
CAS No. 1713163-54-2
Cat. No. B2809488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid
CAS1713163-54-2
Molecular FormulaC11H10N2O3
Molecular Weight218.212
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=NC=C2C(=O)O
InChIInChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-7-12-6-10(13)11(14)15/h2-7H,1H3,(H,14,15)
InChIKeyAVTOMVUOFGZERB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid Procurement Overview


1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid (CAS 1713163-54-2) is a substituted imidazole-5-carboxylic acid scaffold, featuring a 4-methoxyphenyl group at the N1 position. Its core structure — an imidazole ring bearing a carboxylic acid at the 5-position — is a recognized pharmacophore in angiotensin II receptor antagonist programs and coordination chemistry [1]. Commercial sourcing typically offers this compound at ≥95% purity as a research building block, with predicted logP of 1.57 and a predicted carboxylic acid pKa of 2.16 ± 0.36, which distinguishes it from unsubstituted phenyl analogs in terms of lipophilicity and ionization state at physiological pH .

Imidazole-5-carboxylic acid scaffold for angiotensin II receptor antagonist studies and coordination chemistry
4-Methoxyphenyl substituent differentiates lipophilicity and ionization state from unsubstituted phenyl analogs
Research-grade building block available with typical high purity
Predicted logP ~1.57; predicted pKa ~2.16 (data to verify)

Why Generic Substitution Fails


Although 1-aryl-imidazole-5-carboxylic acids share a common heterocyclic backbone, even subtle changes to the aryl substituent — such as replacing the 4-methoxy group with hydrogen, chlorine, or fluorine, or relocating the carboxylic acid to the 4-position — materially alter the compound’s lipophilicity, acidity, and hydrogen-bonding capacity . For instance, the predicted logP and pKa values diverge measurably between the 4-methoxyphenyl and unsubstituted phenyl analogs, which can shift compound solubility, permeability, and protonation state under assay conditions. Consequently, substituting a ‘close analog’ without verification introduces uncontrolled variables in SAR campaigns, coordination chemistry, or metabolic stability assays.

Aryl substituent changes alter property profile
Replacing 4-methoxy with H, Cl, or F shifts lipophilicity, acidity, and hydrogen-bonding capacity — predicted values diverge measurably from the 4-methoxyphenyl variant.
Regioisomeric carboxylic acid position not interchangeable
The 5-carboxylic acid isomer (adjacent to N3) exhibits different metal coordination geometry and electronic character compared to the 4-isomer; using a close regioisomer without verification introduces uncontrolled variables.
Predicted logP and pKa differences may shift assay behavior
Even small shifts in ionization state at physiological pH can influence solubility, permeability, and protein binding — generic analog substitution risks confounded SAR or metabolic stability data.

Quantitative Differentiation Evidence


Predicted LogP Comparison

The 4-methoxy substituent modestly reduces lipophilicity relative to the 1-phenyl analog. Predicted logP for 1-(4-methoxyphenyl)-1H-imidazole-5-carboxylic acid is 1.57, compared with 1.66 for 1-phenyl-1H-imidazole-5-carboxylic acid (both computed via Chemsrc platform) .

LogP comparison
Data to verify
Target logP = 1.57
vs 1-Phenyl analog: 1.66
Δ = –0.09 (more hydrophilic)
Computed logP (Chemsrc); experimental not reported
Reported modest hydrophilicity increase may improve aqueous solubility in assay buffers
Data to verify experimentally; class-level inference
Lipophilicity Drug-likeness Physicochemical Profiling

Predicted Acidity (pKa) Comparison

The electron-donating para-methoxy group raises the predicted pKa of the imidazole-5-carboxylic acid by approximately 0.46 log units compared with the unsubstituted phenyl analog. Predicted pKa values are 2.16 ± 0.36 for the target compound and 1.70 ± 0.10 for 1-phenyl-1H-imidazole-5-carboxylic acid .

pKa comparison
Data to verify
Target pKa = 2.16 ± 0.36
vs 1-Phenyl analog: 1.70 ± 0.10
Δ ≈ +0.46 (weaker acid)
Predicted pKa (ChemicalBook); experimental determination not available
Shift in ionization state may affect membrane permeability and salt formation feasibility
Context-dependent; requires experimental pKa confirmation
Ionization state pKa prediction Salt formation

Regioisomer Purity and Availability

The target 5-carboxylic acid regioisomer (CAS 1713163-54-2) is commercially available from chemenu.com at a purity specification of 97%, whereas the 4-carboxylic acid isomer (CAS 445302-34-1) is typically offered at 95% purity . The positional placement of the carboxyl group on the imidazole ring directly influences its steric environment and electronic character, with the 5-position being adjacent to the N3 atom, which can participate in intramolecular hydrogen bonding or metal chelation in a manner distinct from the 4-isomer.

Regioisomer purity
Source review
97% (5-isomer, supplier listed)
4-Isomer typical: 95%; analytical method not uniformly disclosed
Higher starting purity may reduce pre-reaction purification needs
Vendor specification; verify with in-house analysis
Regioisomeric purity Building block selection Synthetic coupling efficiency

Optimal Application Scenarios


Physicochemical Property Screening

The quantified logP reduction (Δ = –0.09) and pKa elevation (Δ ≈ +0.46) relative to the unsubstituted phenyl analog make this compound a suitable tool for structure-property relationship (SPR) studies. Researchers can use it to probe how incremental changes in lipophilicity and acidity impact solubility, permeability, and metabolic stability in early-stage drug candidate profiling, without introducing the confounding steric effects that larger 4-alkyl substituents would bring.

CYP Enzyme Interaction Assays

Although direct comparative biological activity data for this specific compound are limited, the methoxy substituent is well-known to modulate cytochrome P450 enzyme binding via type II coordination to the heme iron [1]. Procurement of the 4-methoxyphenyl variant, rather than the 4-chloro or 4-fluoro analogs, is justified when the goal is to explore the contribution of hydrogen-bond-accepting substituents (via the methoxy oxygen) to CYP inhibition potency and selectivity, as the electron-donating character of OMe differs fundamentally from that of halogen substituents.

MOF and Coordination Polymer Synthesis

The imidazole-5-carboxylic acid scaffold, wherein the carboxyl group is adjacent to the imidazole N3 atom, enables bidentate metal coordination modes that are geometrically distinct from those of the 4-carboxylic acid regioisomer [2]. The 97% purity specification offered by certain suppliers reduces batch variability when this compound is used as a ligand precursor for constructing MOFs with tailored pore sizes or catalytic sites.

Application
Selection Property
Validation Focus
Physicochemical property screening
4-Methoxyphenyl substitution effects on logP and pKa
Solubility, permeability, and ionization-state profiling in early-stage research
CYP enzyme interaction assays
Methoxy substituent as type II heme ligand
CYP inhibition potency and selectivity screening via methoxy oxygen coordination
MOF and coordination polymer synthesis
Imidazole-5-carboxylate bidentate coordination geometry
Batch purity and metal-ligand coordination topology consistency
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